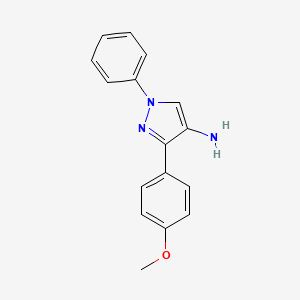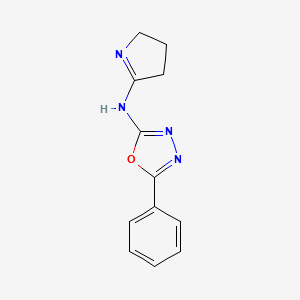![molecular formula C19H20N4O B1223409 N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide](/img/structure/B1223409.png)
N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide is a member of benzimidazoles.
Applications De Recherche Scientifique
Anticancer Activity
N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide and its derivatives have shown potential in cancer research. Notably, a derivative, 5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide, exhibited significant antiproliferative activity against human cancer cell lines, especially MDA-MB melanoma and breast cancer cell lines. This derivative's activity was characterized by notable growth inhibition in these cancer cells, suggesting a promising path for anticancer drug development (Rasal, Sonawane, & Jagtap, 2020).
Serotonin Receptor Agonism
A series of benzamides, including derivatives of N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide, were synthesized as selective agonists for the serotonin 5-HT1A receptor. One such compound, (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide, demonstrated potent and selective agonistic activity for this receptor. This highlights its potential in neurological research and therapy (Fujio et al., 2000).
Antipsychotic Agent Development
The compound and its heterocyclic analogues have been studied as potential antipsychotic agents. They were evaluated for their binding to dopamine D2 and serotonin 5-HT receptors, showing promising results. Specifically, two derivatives exhibited potent in vivo activities comparable to known antipsychotic compounds, suggesting their use in developing new antipsychotic medications (Norman, Navas, Thompson, & Rigdon, 1996).
Anti-Inflammatory Activity
Derivatives of N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide have been synthesized and evaluated for anti-inflammatory activity. A specific derivative, 2-(5-ethylpyridin-2-yl)benzimidazole, was identified for its strong activity in acute inflammatory models, indicating its potential in developing new anti-inflammatory drugs (Tsukamoto et al., 1980).
Antimicrobial and Antioxidant Activities
Several N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamides, related to the core structure of N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide, have shown promising antimicrobial and antioxidant activities. These compounds exhibited significant inhibitory effects against various microorganisms and demonstrated potent radical scavenging and ferrous ion chelating activity, highlighting their potential in antimicrobial and antioxidant therapies (Sindhe et al., 2016).
Propriétés
Nom du produit |
N-[2-(2-pyridinyl)-3H-benzimidazol-5-yl]cyclohexanecarboxamide |
|---|---|
Formule moléculaire |
C19H20N4O |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C19H20N4O/c24-19(13-6-2-1-3-7-13)21-14-9-10-15-17(12-14)23-18(22-15)16-8-4-5-11-20-16/h4-5,8-13H,1-3,6-7H2,(H,21,24)(H,22,23) |
Clé InChI |
LSTQFCLDGQRHFH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=CC=N4 |
SMILES canonique |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CC=CC=N4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl-methylamino]-N-(2-ethylphenyl)acetamide](/img/structure/B1223328.png)
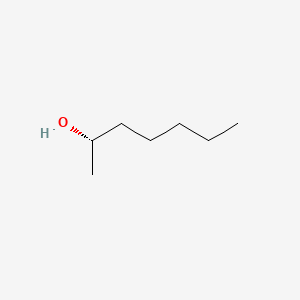

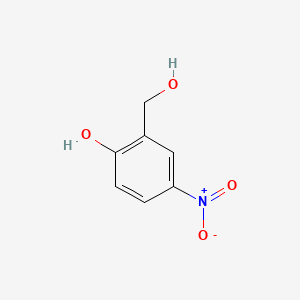
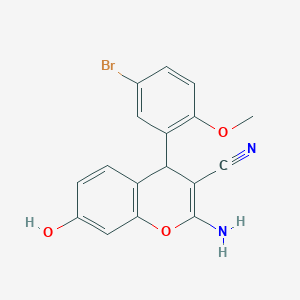
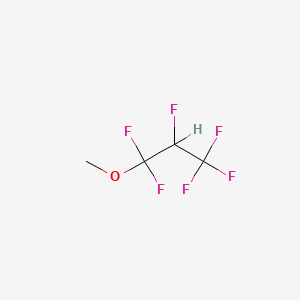
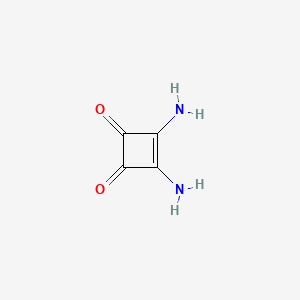

![5-(3,4-Dimethoxyphenyl)-2-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B1223343.png)
![2-(2,4-dichlorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B1223344.png)
![4-[(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester](/img/structure/B1223345.png)
